2-(2-chlorophenoxy)benzoic Acid
Overview
Description
2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is a compound that has a molecular weight of 248.662 and a molecular formula of C13H9ClO3 . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate of the synthesis, 2-(2-chlorophenoxy) benzoic acid hydrazide, is prepared by the reaction of the corresponding ester with hydrazine hydrate . Refluxing this intermediate in formic acid followed by heating the resulting formilated compound in xylene with P2O5 provides the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The exact mass of the molecule is 248.024017 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 354.7±27.0 °C at 760 mmHg . The flash point is 168.3±23.7 °C . The compound is expected to have a LogP value of 3.47, indicating its lipophilic nature .Scientific Research Applications
Water Purification and Environmental Applications
- Photocatalytic Water Purification : The degradation of organic compounds like benzoic acid, salicyclic acid, and chlorophenols in water was investigated using titanium dioxide under UV light, indicating potential for water purification applications (Matthews, 1990).
Chemical Synthesis and Analysis
- Development of Fluorescence Probes : Synthesis of novel fluorescence probes that can detect reactive oxygen species, with applications in biological and chemical research (Setsukinai et al., 2003).
- Chromate-induced Oxidative Degradation : Research on chromate as an activator of hydrogen peroxide for the degradation of organic compounds like chlorophenols, relevant for environmental remediation technologies (Bokare & Choi, 2010).
Analytical Techniques
- Thin Layer Chromatography for Herbicide Detection : Development of a method for determining chlorophenoxy and benzoic acid herbicides in water samples using thin layer chromatography, useful in environmental monitoring (Kavrakovski & Rafajlovska, 2015).
Advanced Oxidation Processes
- Advanced Oxidation Process : Study of the Cr(III)/Cr(VI) redox cycle for the oxidative degradation of aqueous organic pollutants, offering insights into advanced oxidation processes for water treatment (Bokare & Choi, 2011).
Material Science and Chemistry
- Synthesis of Polyarylenephthalide : Research on the synthesis of new compounds and their transformation into polyarylenephthalide, contributing to material science (Salazkin et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is TMEM206 , a transmembrane protein . TMEM206 is an ion channel that conducts chloride ions (Cl-) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
CBA acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, thereby affecting the flow of chloride ions across the plasma and vesicular membranes . The inhibition is more effective at low pH, with an IC50 value of 9.55 µM .
Biochemical Pathways
CBA’s action primarily affects the chloride ion transport pathways regulated by TMEM206 . By inhibiting TMEM206, CBA disrupts the normal flow of chloride ions, which can have downstream effects on cell volume, vesicular acidification, transepithelial transport, and cellular signaling .
Pharmacokinetics
It is noted that cba is a cell-penetrant molecule , suggesting that it can be absorbed and distributed within the body to reach its target sites.
Action Environment
The efficacy of CBA is influenced by the pH of its environment . . This suggests that the acidity of the environment can significantly impact the action, efficacy, and stability of CBA.
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQHBOGXNKBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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